molecular formula C19H21NO2 B14356219 1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one CAS No. 93378-48-4

1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one

Cat. No.: B14356219
CAS No.: 93378-48-4
M. Wt: 295.4 g/mol
InChI Key: RFJCPFRYNOUJRT-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one typically involves the reaction of morpholine with a suitable diphenylpropanone precursor. One common method involves the condensation of morpholine with 2,3-diphenylpropan-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the diphenylpropanone backbone can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Morpholin-4-yl)propane-1,2-dione: This compound has a similar morpholine ring but a different backbone structure.

    Morpholin-4-yl-acetic acid: Another compound with a morpholine ring, but with an acetic acid moiety instead of a diphenylpropanone backbone.

Uniqueness: 1-(Morpholin-4-yl)-2,3-diphenylpropan-1-one is unique due to its combination of a morpholine ring and a diphenylpropanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

93378-48-4

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-morpholin-4-yl-2,3-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO2/c21-19(20-11-13-22-14-12-20)18(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2

InChI Key

RFJCPFRYNOUJRT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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